molecular formula C13H18O2S B12595992 5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one CAS No. 646517-37-5

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one

Cat. No.: B12595992
CAS No.: 646517-37-5
M. Wt: 238.35 g/mol
InChI Key: AQWRHVHAAIFFJL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one is a useful research compound. Its molecular formula is C13H18O2S and its molecular weight is 238.35 g/mol. The purity is usually 95%.
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Biological Activity

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one, also known by its CAS number 646517-37-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H18O2S, indicating a complex structure that includes a thiophene ring and hydroxyl group. Its unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Activity

The anticancer potential of similar thiophene compounds has been documented in various studies. These compounds often exert their effects through the induction of apoptosis in cancer cells and the inhibition of tumor growth. The mechanism typically involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in malignant cells .

The biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The presence of the hydroxyl group in its structure suggests potential antioxidant properties, which can protect cells from oxidative damage.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial membranes, leading to cell lysis .

Case Studies

A review of literature reveals several case studies involving thiophene derivatives that highlight their biological activities:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth by thiophene derivatives
Investigation of Anticancer EffectsShowed that thiophene compounds induce apoptosis in various cancer cell lines
Mechanistic Study on ROS GenerationFound that certain thiophene derivatives increase ROS levels leading to cancer cell death

Properties

CAS No.

646517-37-5

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

4-hydroxy-5-methyl-5-octa-1,3-dienylthiophen-2-one

InChI

InChI=1S/C13H18O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h6-10,14H,3-5H2,1-2H3

InChI Key

AQWRHVHAAIFFJL-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CC1(C(=CC(=O)S1)O)C

Origin of Product

United States

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